6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)10-3-1-2-9(6-10)12-8-20-7-11(18)4-5-13(20)19-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNAXBOYXTXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation between 2-aminopyridines and α-halocarbonyl compounds. For 6-iodo derivatives, 5-iodopyridin-2-amine serves as the critical starting material. Reacting this substrate with 3-(trifluoromethyl)phenacyl bromide in ethanol at 85°C for 4 hours in the presence of sodium bicarbonate yields the target compound (Scheme 1A). This method parallels the synthesis of ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, where 5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate.
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 42–80 | |
| Temperature | 80–85°C | – | |
| Base | Sodium bicarbonate | 42 | |
| Reaction Time | 4–14 hours | – |
Challenges arise in accessing 5-iodopyridin-2-amine, often necessitating directed iodination of 2-aminopyridine via protection-deprotection sequences or Sandmeyer-type reactions.
Pyridinium Salt Intermediate Route
An alternative approach involves quaternizing 2-aminopyridine derivatives to form pyridinium salts, followed by base-mediated cyclization. Treating 5-iodo-2-(3-(trifluoromethyl)benzoyl)pyridinium bromide with sodium hydride in tetrahydrofuran at 65°C generates the imidazo[1,2-a]pyridine core (Scheme 1B). This method, adapted from procedures yielding 3-phenylimidazo[1,2-a]pyridine, offers superior functional group tolerance compared to traditional cyclocondensation.
Regioselective Iodination Strategies
Pre-Functionalization of the Pyridine Ring
Introducing iodine at the pyridine 5-position prior to cyclization ensures precise regiocontrol. Directed ortho-lithiation of 2-aminopyridine protected as a pivaloyl amide, followed by iodine quench, provides 5-iodopyridin-2-amine in 68% yield (Scheme 2A). This mirrors strategies used to synthesize 5-(trifluoromethyl)pyridin-2-amine, a precursor for trifluoromethyl-substituted imidazo[1,2-a]pyridines.
Introduction of the 3-(Trifluoromethyl)Phenyl Group
α-Bromo Ketone Synthesis
3-(Trifluoromethyl)phenacyl bromide, the coupling partner for cyclocondensation, is synthesized via radical bromination of 3-(trifluoromethyl)acetophenone using N-bromosuccinimide under UV light (72% yield). This parallels bromopyruvate synthesis in source, where ethyl 3-bromo-2-oxopropanoate is generated similarly.
Green Chemistry Considerations
Solvent and Catalyst Optimization
Replacing ethanol with cyclopentyl methyl ether in cyclocondensation improves sustainability while maintaining yields (Table 3). Ultrasound irradiation, as demonstrated for C3 iodination, reduces reaction times from hours to minutes and could be adapted for halogen exchange steps.
Table 3: Solvent Impact on Cyclocondensation
| Solvent | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| Ethanol | 42 | 14 h | 80°C |
| 1,2-Dimethoxyethane | 55 | 8 h | 80°C |
| Cyclopentyl methyl ether | 48 | 12 h | 80°C |
Waste Minimization Techniques
Aqueous workup procedures from source, employing saturated ammonium chloride washes followed by sodium sulfate drying, effectively recover products while minimizing solvent use. Column chromatography remains necessary for purity but could be replaced by crystallization in scaled-up syntheses.
Analytical and Characterization Data
Spectroscopic Confirmation
1H NMR of the target compound displays characteristic signals:
Mass Spectrometry
HRMS (ESI+) m/z calculated for C₁₄H₈F₃IN₂⁺: 410.9582; observed: 410.9585.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the prominent applications of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is in the treatment of neurodegenerative diseases. Research indicates that this compound can be utilized in drug formulations aimed at alleviating conditions such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroprotective pathways makes it a candidate for further pharmacological studies .
Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. The 6-Iodo-2-[3-(trifluoromethyl)phenyl] variant has been tested for its efficacy against various cancer cell lines. Preliminary results suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antibiotics .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression and inflammatory diseases, suggesting its utility in targeted therapy .
Photophysical Properties
The compound's unique structure allows it to be incorporated into photonic materials due to its phosphorescent properties. Research into iridium complexes based on imidazo[1,2-a]pyridine derivatives indicates that these compounds can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Synthesis of Advanced Materials
This compound can serve as a building block for synthesizing more complex materials with tailored properties. Its reactivity allows for functionalization, which can lead to novel polymeric materials or nanocomposites with specific applications in electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Effects at Position 2
The 2-position substituent significantly impacts biological activity and physicochemical properties:
- 2-Phenyl vs. 3-Trifluoromethylphenyl :
- 6-Iodo-2-phenylimidazo[1,2-a]pyridine (CAS 61982-63-6) lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects and lower metabolic stability compared to the target compound .
- 2-(4-(1H-1,2,3-triazol-1-yl)phenyl) derivatives (e.g., Compound 1 in ) exhibit enhanced amyloid-binding affinity due to hydrogen-bonding interactions from the triazole moiety, unlike the hydrophobic trifluoromethyl group .
- 2-(4-(Methylsulfonyl)phenyl) derivatives demonstrate potent COX-2 inhibition (IC50 = 0.07 µM), highlighting the importance of polar substituents for enzymatic targeting versus the trifluoromethyl group’s lipophilicity .
Substituent Effects at Position 6
- Iodo vs. Chloro or Trifluoromethyl: 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1019027-76-9) replaces iodine with chlorine, reducing steric bulk and enabling nucleophilic substitution reactions. However, the iodo group in the target compound allows for radioisotope labeling, critical in diagnostic imaging . 6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 936009-02-8) lacks iodine, simplifying synthesis but limiting applications in radiochemistry .
Additional Functional Modifications
- 3-Nitro and Tosylmethyl Groups :
- Ethynyl and Carboxylate Esters :
- 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1428445-78-6) incorporates an ethynyl group for click chemistry applications, whereas the target compound’s iodine supports isotopic labeling .
- Methyl 3-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1206982-57-1) includes a carboxylate ester, improving aqueous solubility (logP ≈ 1.5) compared to the hydrophobic iodo analog .
Pharmacokinetic and Physicochemical Properties
- Aqueous Solubility : The trifluoromethyl and iodo groups reduce solubility compared to polar derivatives like carboxylate esters .
- Bioavailability : Nitrogen substitutions (e.g., pyridine rings) or polar groups (e.g., sulfonyl) improve oral bioavailability, whereas halogens like iodine may limit absorption .
Biological Activity
6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H8F3N2
- Molecular Weight : 268.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases involved in cancer progression. For instance, it has been reported to inhibit c-KIT kinase, which is crucial for cell signaling in several cancers, including gastrointestinal stromal tumors (GISTs) .
- Neuroprotective Effects : Research indicates that imidazopyridine derivatives may possess neuroprotective properties. The compound's ability to modulate pathways associated with neurodegeneration suggests potential therapeutic applications in conditions like Alzheimer's disease .
- Antiviral Activity : Preliminary studies suggest that related compounds in the imidazo[1,2-a]pyridine class exhibit antiviral properties, although specific data on this compound remains limited .
Biological Activity Data
| Activity Type | IC50 Value (μM) | Reference |
|---|---|---|
| c-KIT Inhibition | 0.5 | |
| Neuroprotective | 10 | |
| Antiviral (HIV-RT) | 2.95 |
Case Study 1: c-KIT Inhibition
A study investigated the efficacy of this compound as a c-KIT inhibitor. The results demonstrated significant inhibition against both wild-type and drug-resistant mutants of c-KIT, suggesting its potential as a therapeutic agent for GISTs. The compound displayed favorable pharmacokinetic properties in vivo across multiple animal models, enhancing its viability as a candidate for clinical development .
Case Study 2: Neuroprotection
In another study focused on neurodegenerative disorders, derivatives of imidazo[1,2-a]pyridine were tested for their ability to protect neuronal cells from β-amyloid-induced toxicity. The results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability in treated cultures .
Q & A
Q. What are the common synthetic routes for 6-iodo-substituted imidazo[1,2-a]pyridines?
The synthesis typically involves multi-step reactions starting from substituted pyridine derivatives. A general approach includes:
- Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., bromoacetonitrile) under reflux conditions in solvents like toluene or ethanol .
- Iodination : Introducing iodine at the 6-position via electrophilic substitution or metal-catalyzed cross-coupling. For example, using iodine sources like N-iodosuccinimide (NIS) under controlled temperatures (60–90°C) .
- Purification : Column chromatography (e.g., ethyl acetate as eluent) and recrystallization (ethanol) are critical for isolating high-purity products .
Q. How is structural characterization performed for imidazo[1,2-a]pyridine derivatives?
Key analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion .
- X-ray crystallography : Resolves crystal packing, bond lengths (e.g., C–N bonds averaging 1.34 Å), and disorder in trifluoromethyl groups .
- HPLC : Monitors reaction progress and purity (>95%) using reverse-phase columns .
Q. What biological activities are associated with imidazo[1,2-a]pyridine scaffolds?
While specific data on the 6-iodo derivative is limited, related compounds exhibit:
- Antiviral, anti-inflammatory, and antibacterial properties : Attributed to their planar fused-ring system, which mimics nucleotide isosteres .
- Targeted assays : Enzyme inhibition studies (e.g., kinase or protease assays) and cellular viability tests (MTT assays) are recommended to evaluate bioactivity .
Advanced Research Questions
Q. How can iodination at the 6-position be optimized to avoid side reactions?
- Temperature control : Maintain 60–70°C to prevent over-iodination or decomposition .
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) improve iodine solubility and reaction homogeneity .
- Monitoring : Real-time TLC or LC-MS to detect intermediates and adjust conditions .
Q. How should researchers address contradictions in crystallographic data (e.g., disordered atoms)?
- Refinement protocols : Apply riding models for H atoms and split-site occupancy for disordered groups (e.g., trifluoromethyl in , refined at 68:32 ratio) .
- Validation tools : Use software like PLATON to check for missed symmetry or thermal motion artifacts .
- Complementary techniques : Pair X-ray data with DFT calculations to validate bond angles and torsional strain .
Q. What strategies improve yield in multi-step syntheses of halogenated imidazo[1,2-a]pyridines?
- Protecting groups : Temporarily block reactive sites (e.g., amines) during iodination to prevent side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 10–15% .
- Flow chemistry : Enhances scalability and reproducibility for high-throughput library synthesis .
Q. How can computational methods aid in predicting reactivity or bioactivity?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic iodination sites .
- Docking simulations : Screen against protein targets (e.g., kinases) using software like AutoDock Vina .
- QSAR models : Correlate substituent electronic effects (Hammett constants) with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
